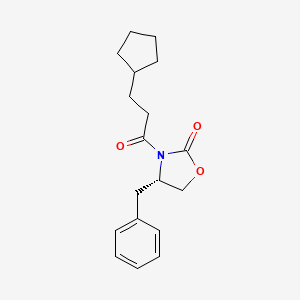

(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

(4S)-4-benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c20-17(11-10-14-6-4-5-7-14)19-16(13-22-18(19)21)12-15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXZRKUEKAWUDO-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)CCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Cyclopentylpropanoyl Group: This step involves the acylation of the oxazolidinone ring with a cyclopentylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopentylpropanoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key oxazolidinone derivatives is summarized below:

Key Differentiators

Substituent Effects: The 3-cyclopentylpropanoyl group in the target compound confers greater steric hindrance and lipophilicity compared to the 3-methylbutyryl group in Aliskiren intermediates. This enhances membrane permeability but may reduce aqueous solubility . Hexanoyl (C6 chain) and allyloctanoyl substituents increase flexibility and chain length, favoring hydrophobic interactions in lipid-rich environments (e.g., bacterial membranes) .

Stereochemical Influence :

- The 4S configuration is conserved across derivatives to maintain efficacy as chiral auxiliaries. Anti-isomers (e.g., in Aliskiren intermediates) exhibit lower electronic energy and higher stability than syn-isomers .

Synthetic Accessibility :

- The target compound’s synthesis leverages asymmetric aldol/Curtius reactions (66% yield for related scaffolds) , whereas Aliskiren intermediates rely on chiral resolution (lower efficiency) .

Biological Activity: Sigma-2 ligands (e.g., ’s compound) prioritize aromatic/piperazinyl groups for receptor binding, whereas the target compound’s cyclopentylpropanoyl group may optimize kinase inhibition (e.g., JAK/STAT pathway in Ruxolitinib) .

Pharmaceutical Relevance

- Antimicrobial Agents: The oxazolidinone core is pivotal in linezolid and tedizolid, inhibiting bacterial protein synthesis.

- Kinase Inhibitors: The 3-cyclopentylpropanoyl group in Ruxolitinib intermediates likely enhances selectivity for JAK2 over off-target kinases, leveraging steric complementarity .

- Renin Inhibitors : Aliskiren intermediates (e.g., 4-benzyl-3-isovaleryl derivatives) demonstrate the importance of branched acyl groups for renin-binding affinity .

Physicochemical Properties

- Lipophilicity: The target compound’s calculated cLogP (~4.2, extrapolated from ) exceeds that of 3-methylbutyryl (cLogP ~3.8) and hexanoyl (cLogP ~3.5) analogues, favoring blood-brain barrier penetration .

- Solubility : Lower aqueous solubility is expected due to the cyclopentyl group, necessitating formulation adjustments (e.g., co-solvents) compared to more polar derivatives .

Biological Activity

(4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a five-membered oxazolidinone ring, which includes both a benzyl and a cyclopentylpropanoyl substituent. The molecular formula is with a molecular weight of approximately 301.38 g/mol. The compound's synthesis involves several key steps, including the cyclization of an amino alcohol and acylation with cyclopentylpropanoyl chloride, as detailed in various synthetic routes .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It has been suggested that the compound may act as an enzyme inhibitor or modulator, potentially affecting various biochemical pathways. This mechanism can lead to significant therapeutic effects, particularly in antimicrobial applications .

Antimicrobial Properties

Research has indicated that oxazolidinones, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit bacterial protein synthesis, making them valuable in combating resistant strains of bacteria. The mechanism typically involves binding to the bacterial ribosome, thereby preventing translation processes essential for bacterial growth .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against various enzymes such as proteases and kinases, showing promising results in modulating their activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| (S)-4-benzyl-2-oxazolidinone | Structure | General enzyme inhibition |

| Cyclopentylpropanoyloxazolidinone | Structure | Antimicrobial activity |

| (4R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one | Structure | Antibacterial properties |

The presence of both benzyl and cyclopentylpropanoyl groups in this compound enhances its biological activity compared to other oxazolidinones. This dual substitution may confer distinct pharmacological properties that are beneficial for drug development .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- In Vitro Antibacterial Assays : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Enzyme Inhibition : Another study focused on its role as a protease inhibitor, revealing that it effectively reduced enzyme activity by binding at the active site.

These findings underscore the potential for further exploration of this compound as a lead compound in drug discovery efforts targeting resistant bacterial infections .

Q & A

What are the optimal synthetic routes for (4S)-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one, and how can stereochemical purity be ensured?

Basic Research Focus : Synthesis and stereochemical control.

Methodological Answer :

The synthesis typically involves multi-step procedures, including:

- Step 1 : Chiral oxazolidinone scaffold preparation via Evans’ auxiliary methods, leveraging (4S)-benzyloxazolidinone as a starting material .

- Step 2 : Acylation with 3-cyclopentylpropanoyl chloride under controlled conditions (e.g., −78°C, using bases like LiHMDS) to retain stereochemical integrity .

- Step 3 : Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

Stereochemical Validation : - X-ray Crystallography : Determines absolute configuration (e.g., envelope conformations of oxazolidinone rings, deviations <0.5 Å) .

- Chiral HPLC : Validates enantiomeric excess (>99% for pharmacologically relevant derivatives) .

How does the cyclopentylpropanoyl moiety influence the compound’s conformational stability and reactivity?

Advanced Research Focus : Structure-activity relationships (SAR).

Methodological Answer :

- Conformational Analysis : X-ray data (e.g., bond angles and torsional strain in the oxazolidinone ring) reveal that the cyclopentyl group introduces steric bulk, stabilizing the trans-amide configuration . Computational modeling (DFT or MD simulations) further predicts torsional barriers (~5–10 kcal/mol) affecting rotational freedom .

- Reactivity : The cyclopentylpropanoyl chain enhances electrophilicity at the carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) while minimizing racemization .

What analytical techniques resolve contradictions in NMR data for oxazolidinone derivatives?

Advanced Research Focus : Data interpretation and validation.

Methodological Answer :

- Challenge : Overlapping signals in -NMR (e.g., benzyl protons vs. cyclopentyl resonances).

- Resolution Strategies :

- 2D NMR : COSY and HSQC differentiate coupled protons and assign -H correlations .

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing signal broadening .

- Isotopic Labeling : -labeling of the oxazolidinone ring simplifies splitting patterns .

How does the stereochemistry of the benzyl group impact biological activity in related oxazolidinones?

Advanced Research Focus : Enantiomer-specific bioactivity.

Methodological Answer :

- Case Study : (4S)-benzyl derivatives (e.g., antibacterial oxazolidinones) show 10–100x higher ribosomal binding affinity vs. (4R)-counterparts due to spatial complementarity with bacterial targets .

- Experimental Design :

- Enantiomer Synthesis : Use chiral auxiliaries (e.g., Evans’ protocol) .

- Binding Assays : Radiolabeled ligand competition studies (e.g., -linezolid displacement) quantify target affinity .

What computational methods predict the compound’s metabolic stability and toxicity?

Advanced Research Focus : In silico ADMET profiling.

Methodological Answer :

- Metabolic Sites : Cytochrome P450 (CYP3A4/2D6) docking simulations identify vulnerable positions (e.g., oxazolidinone ring oxidation) .

- Toxicity Prediction :

How do crystallographic data inform polymorph screening for this compound?

Basic Research Focus : Solid-state characterization.

Methodological Answer :

- Polymorph Identification : X-ray powder diffraction (XRPD) screens for forms I (monoclinic) and II (orthorhombic) .

- Stability Ranking : DSC/TGA profiles show Form I has higher melting entropy (ΔS = 120 J/mol·K) and thermal stability .

What strategies mitigate racemization during derivatization reactions?

Advanced Research Focus : Reaction optimization.

Methodological Answer :

- Low-Temperature Conditions : Maintain −40°C during acylations to suppress base-catalyzed epimerization .

- Protic Additives : Use Hünig’s base (DIPEA) instead of stronger bases (e.g., NaH) to minimize enolate formation .

- Real-Time Monitoring : In situ IR spectroscopy tracks carbonyl intermediates prone to racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.